1-(4-Fluoro-2-methylphenyl)propan-2-amine
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Overview
Description
1-(4-Fluoro-2-methylphenyl)propan-2-amine is an organic compound with the molecular formula C10H14FN. It is a derivative of amphetamine, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-methylphenyl)propan-2-amine typically involves the halogenation of amphetamines and methcathinones. One common method is the reaction of 4-fluoro-2-methylbenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to the corresponding amine . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced catalytic systems to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-methylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoro-2-methylbenzaldehyde, while reduction can produce 1-(4-fluoro-2-methylphenyl)propan-1-ol .
Scientific Research Applications
1-(4-Fluoro-2-methylphenyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)propan-2-amine involves its interaction with molecular targets such as neurotransmitter receptors. It may act as a ligand, binding to these receptors and modulating their activity. The specific pathways involved can vary depending on the biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)propan-2-amine: Similar structure but lacks the methyl group on the phenyl ring.
2-Fluoro-4-methylaniline: Contains a fluorine and methyl group but differs in the position of the amine group.
4-Fluoro-2-methylbenzaldehyde: A precursor in the synthesis of 1-(4-Fluoro-2-methylphenyl)propan-2-amine
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a methyl group can enhance its stability and modulate its interaction with biological targets .
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-7-5-10(11)4-3-9(7)6-8(2)12/h3-5,8H,6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUZCOUJPWSYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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